2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions.
Biochemical Pathways
As a derivative of valine, it may be involved in protein synthesis and other processes related to amino acid metabolism .
Pharmacokinetics
The solubility of the compound in various solvents such as dmso, peg300, tween-80, and saline has been reported , which could influence its bioavailability.
Result of Action
Amino acids and their derivatives are known to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve heating the mixture to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the carboxylic acid group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Boc deprotection is typically achieved using strong acids like trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions can modify the thiazole ring or the carboxylic acid group.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. The presence of the thiazole ring makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)18-7(13-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZJGDAXWBEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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